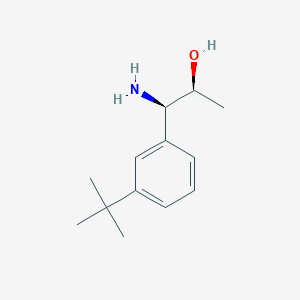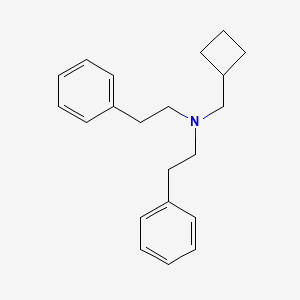![molecular formula C10H8ClF3N2 B13052495 (3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13052495.png)
(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile: is a chiral organic compound with a complex structure that includes an amino group, a chloro-substituted phenyl ring, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenyl Ring: The starting material is often a substituted benzene derivative, such as 2-chloro-3-(trifluoromethyl)benzene.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the benzene ring.
Formation of the Propanenitrile Moiety: The nitrile group is introduced through a reaction with a cyanide source, such as sodium cyanide, under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or aldehydes.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile: has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the amino group and the nitrile group allows for various interactions at the molecular level, potentially affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-Amino-3-[2-chloro-4-(trifluoromethyl)phenyl]propanenitrile: Similar structure but with a different position of the trifluoromethyl group.
(3S)-3-Amino-3-[2-bromo-3-(trifluoromethyl)phenyl]propanenitrile: Bromine instead of chlorine.
(3S)-3-Amino-3-[2-chloro-3-(difluoromethyl)phenyl]propanenitrile: Difluoromethyl instead of trifluoromethyl.
Uniqueness
- The specific arrangement of the chloro and trifluoromethyl groups on the phenyl ring gives this compound unique chemical properties.
- The presence of the nitrile group adds to its reactivity and potential for further chemical modifications.
(3S)-3-Amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C10H8ClF3N2 |
|---|---|
Poids moléculaire |
248.63 g/mol |
Nom IUPAC |
(3S)-3-amino-3-[2-chloro-3-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8ClF3N2/c11-9-6(8(16)4-5-15)2-1-3-7(9)10(12,13)14/h1-3,8H,4,16H2/t8-/m0/s1 |
Clé InChI |
WSCNXIXSXYHHBW-QMMMGPOBSA-N |
SMILES isomérique |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)[C@H](CC#N)N |
SMILES canonique |
C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(CC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


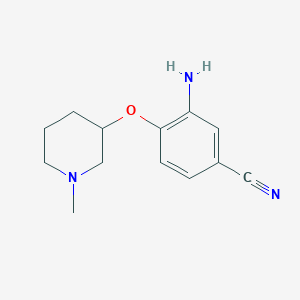
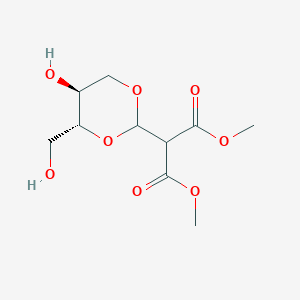
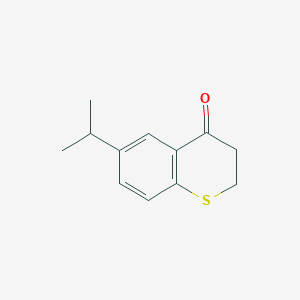


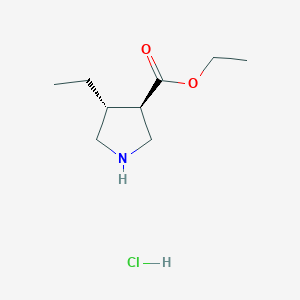
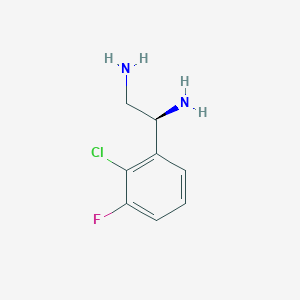
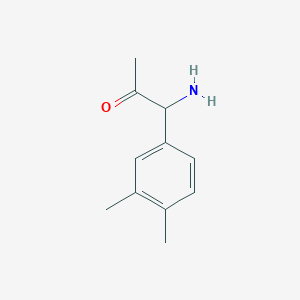
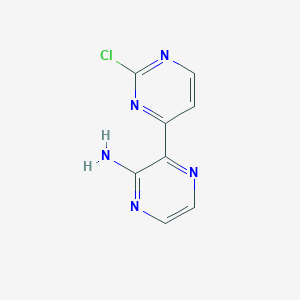
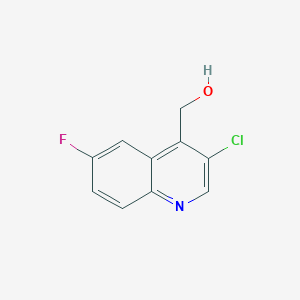
![3-(Piperidin-3-YL)-3,4-dihydro-2H-benzo[E][1,3]oxazin-2-one hcl](/img/structure/B13052505.png)
